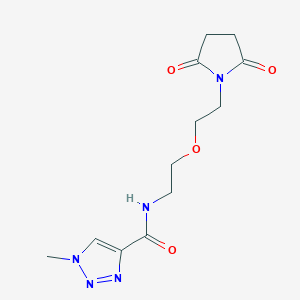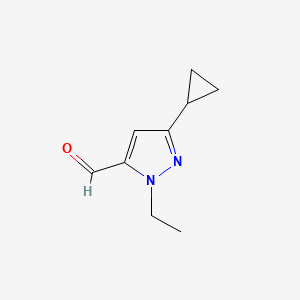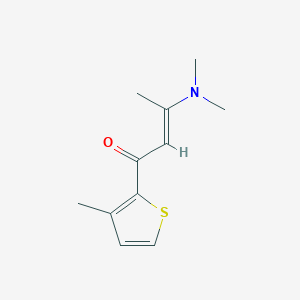![molecular formula C23H26N2O5S B2771043 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-28-3](/img/structure/B2771043.png)
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including carboxamide and carboxylate groups, a tetrahydronaphthalene ring, a dihydrothieno[2,3-c]pyridine ring, and several alkyl groups .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The tetrahydronaphthalene and dihydrothieno[2,3-c]pyridine rings are likely to be the core structure of the molecule, with the carboxamide and carboxylate groups and the alkyl groups attached at various positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The carboxamide and carboxylate groups could potentially undergo a variety of reactions, including hydrolysis, reduction, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxamide and carboxylate groups might make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, due to its complex structure, is involved in various chemical synthesis and reactions. It is used as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This method demonstrates significant regioselectivity and diastereoselectivity, contributing to the advancement of organic synthesis techniques (Zhu, Lan, & Kwon, 2003). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems are synthesized from derivatives, showcasing the versatility of such compounds in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant and Antitumor Activities
This compound's derivatives have been explored for their potential in inhibiting tumor growth and exhibiting antioxidant activities. Research has found that certain tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties display promising tumor inhibitory and antioxidant properties. These findings are crucial for developing new anticancer and antioxidant agents, indicating a significant potential in medicinal chemistry (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Application in Heterocyclic Chemistry
The structural complexity and reactivity of 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate make it an excellent candidate for the synthesis of various heterocyclic compounds. For instance, its role in the synthesis of cyanoacetamide-based benzothiophenes demonstrates its utility in creating molecules with potential biological activities (Bialy & Gouda, 2011).
Development of Chemosensors
Derivatives of this compound have been utilized in the development of chemosensors for detecting transition metal ions. These applications highlight the compound's utility in analytical chemistry, particularly in sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJEMLFPUDLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)







![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)
![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)